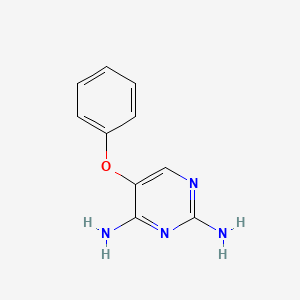
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anti-cancer, anti-viral, anti-malarial, and anti-bacterial properties . This compound, in particular, has shown significant potential in scientific research due to its ability to intercalate with DNA, making it a valuable tool in the study of DNA interactions and cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride typically involves the reaction of acridine derivatives with benzamide derivatives under specific conditions. One common method involves the use of a condensation reaction between acridine-9-amine and N,N-dimethylbenzamide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the acridine ring or the benzamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine derivatives .
Applications De Recherche Scientifique
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a DNA intercalator to study DNA interactions and topoisomerase inhibition.
Biology: Employed in cell biology research to investigate cellular processes and DNA damage responses.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription . The compound also inhibits topoisomerase II, an enzyme involved in DNA strand cleavage and re-ligation, resulting in DNA damage and apoptosis in cancer cells . Additionally, it can induce cell cycle arrest and autophagy, further contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): A well-known anti-cancer agent that also intercalates with DNA and inhibits topoisomerase II.
Quinacrine: An anti-malarial drug with DNA intercalating properties.
Acridine Orange: A fluorescent dye used for staining nucleic acids in cell biology.
The uniqueness of this compound lies in its specific structure, which allows for efficient DNA intercalation and potent anti-cancer activity .
Propriétés
Numéro CAS |
66501-02-8 |
|---|---|
Formule moléculaire |
C22H20ClN3O |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride |
InChI |
InChI=1S/C22H19N3O.ClH/c1-25(2)22(26)15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14H,1-2H3,(H,23,24);1H |
Clé InChI |
MUFZZDIWUHVONI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
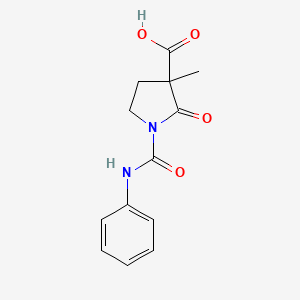


![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
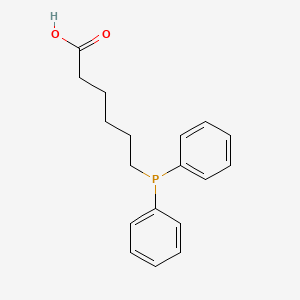
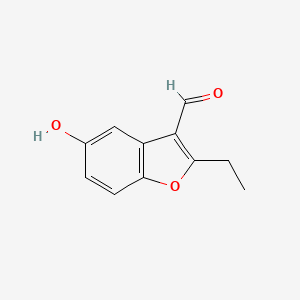
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
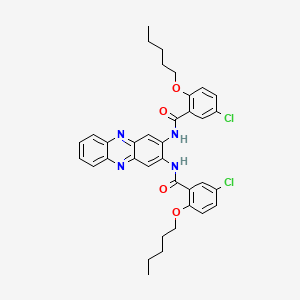

![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
